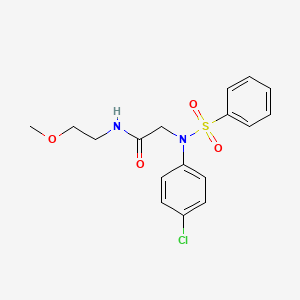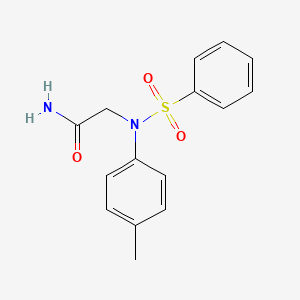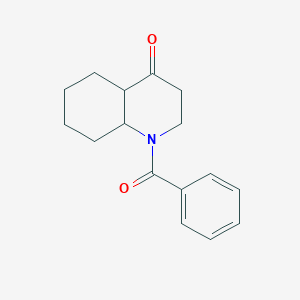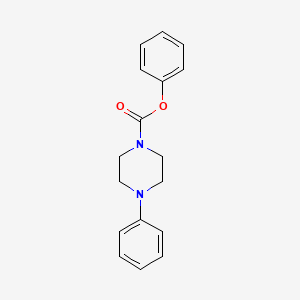![molecular formula C17H19N3O4 B5156947 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA is a benzamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of MNPA is not fully understood. However, it has been suggested that MNPA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. MNPA has also been reported to modulate the expression of various genes involved in cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MNPA has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as nitric oxide and prostaglandin E2. MNPA has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. MNPA has been found to inhibit the migration and invasion of cancer cells and to induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
MNPA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer and neuroprotective activities. However, MNPA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer orally. MNPA has also been reported to exhibit some toxicity at high doses.
将来の方向性
There are several future directions for the study of MNPA. Further studies are needed to elucidate the mechanism of action of MNPA and to identify its molecular targets. MNPA could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. The development of more water-soluble formulations of MNPA could also be explored to improve its bioavailability and efficacy. Additionally, the potential side effects of MNPA need to be further investigated to ensure its safety for clinical use.
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA has been found to exhibit potent anticancer and neuroprotective activities and has several advantages for lab experiments. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. MNPA has several future directions for research, and its potential applications in the treatment of various diseases need to be further explored.
合成法
MNPA can be synthesized using various methods, including the condensation reaction of 4-nitrobenzene-1,2-diamine with 3-bromopropionyl chloride, followed by the reaction with 2-methoxybenzoic acid. Another method involves the reaction of 2-methoxybenzoic acid with 3-aminopropyl-4-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
MNPA has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. MNPA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MNPA has also been reported to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-methoxy-N-[3-(4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-16-6-3-2-5-15(16)17(21)19-12-4-11-18-13-7-9-14(10-8-13)20(22)23/h2-3,5-10,18H,4,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADTXMTDBWXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)


![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)

![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)